
1-Amino-4-bromonaphthalene
Overview
Description
1-Amino-4-bromonaphthalene is an aromatic amine with the molecular formula C10H8BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and an amino group at the first position. This compound is known for its applications in various fields, including organic synthesis and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-bromonaphthalene typically involves the bromination of 1-naphthylamine. One common method includes the reaction of 1-naphthylamine with bromine in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the fourth position .
Industrial Production Methods: In industrial settings, the production of this compound can involve a multi-step process. Initially, 1-naphthylamine is acetylated to form 1-acetamido-naphthalene. This intermediate is then brominated to yield 4-bromo-1-acetamido-naphthalene. Finally, the acetyl group is removed through hydrolysis to obtain this compound .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.
Nucleophilic Substitution
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Conditions : Typically requires polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.
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Example :
Buchwald-Hartwig Amination
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Catalyst : Pd(OAc)₂/Xantphos.
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Example : Reaction with morpholine yields 1-amino-4-morpholino-naphthalene (yield: 89%) under microwave irradiation .
Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling
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Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/EtOH (4:1), 85°C.
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Example : Reaction with pyridine-4-boronic acid produces 1-amino-4-(pyridin-4-yl)naphthalene (yield: 78%) .
Cycloaddition Reactions
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Azide-Alkyne Click Chemistry :
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The azide derivative (from bromine substitution) forms triazoles with alkynes under Cu(I) catalysis (yield: >90%).
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Functionalization of the Amino Group
The amino group at the 1-position undergoes protection, oxidation, and condensation.
Protection with Cbz Groups
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Reagent : Benzyl chloroformate (Cbz-Cl).
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Conditions : NaHCO₃, THF/H₂O, 0°C → RT.
Diazotization and Sandmeyer Reaction
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Conditions : NaNO₂, HCl (0–5°C), followed by CuCN/KCN.
Debromination
Amino Group Reduction
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Reagent : LiAlH₄ (for amide intermediates).
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Example : Reduction of 1-Cbz-amino-4-bromonaphthalene yields 1-methylamino-4-bromonaphthalene (yield: 88%) .
Oxidation to Nitro Derivatives
Scientific Research Applications
1-Amino-4-bromonaphthalene has diverse applications across multiple scientific domains:
Organic Synthesis
This compound serves as a crucial building block in organic synthesis, particularly in creating complex molecules used in pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, enabling the production of various derivatives.
Material Science
In material science, it is utilized in the development of dyes and pigments due to its vibrant color properties. Its stability under different environmental conditions makes it suitable for industrial applications.
Biological Studies
The compound's unique properties facilitate its use in biological research, particularly in studying enzyme interactions and receptor binding due to the presence of the amino group that can form hydrogen bonds with biological macromolecules.
Cocrystal Formation
Recent studies have explored the formation of cocrystals involving this compound, such as with TNT (trinitrotoluene), which showcases its potential in energetic materials research . These cocrystals exhibit unique physical properties that can be advantageous in specific applications.
Case Study 1: Synthesis of Cocrystals
A recent study demonstrated the successful formation of a cocrystal between TNT and this compound via solvent evaporation techniques. The structural analysis revealed significant insights into the intermolecular interactions that could lead to enhanced performance characteristics for explosive materials .
In another investigation, researchers evaluated the inhibitory effects of this compound on various cytochrome P450 enzymes (CYPs). The findings indicated that this compound acts as an inhibitor for certain CYPs, suggesting potential implications for drug metabolism studies .
Mechanism of Action
The mechanism of action of 1-Amino-4-bromonaphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Naphthylamine: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2-naphthylamine: Has the bromine atom at a different position, leading to different reactivity and applications.
4-Bromo-1-naphthol: Contains a hydroxyl group instead of an amino group, resulting in different chemical properties
Uniqueness: 1-Amino-4-bromonaphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and research applications .
Biological Activity
1-Amino-4-bromonaphthalene is an organic compound recognized for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on various studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 232.08 g/mol. The compound features an amino group at the first position and a bromine atom at the fourth position of the naphthalene ring, which contributes to its unique reactivity and biological interactions.
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. It may influence cancer cell proliferation through modulation of cellular signaling pathways. For instance, it has been shown to interact with the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating gene expression related to cell growth and differentiation.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological contexts.
3. Enzyme Interaction
this compound may act as a substrate or inhibitor for certain dioxygenases, impacting metabolic pathways by competing with natural substrates. This characteristic suggests its potential utility in drug development aimed at modulating enzyme activity.
The mechanisms underlying the biological activity of this compound are not fully elucidated. However, several studies have highlighted its ability to form hydrogen bonds and ionic interactions with proteins, which can influence protein stability and activity.
Case Studies
- Anticancer Study : A study evaluated the antiproliferative effects of this compound on various human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .
- Enzyme Inhibition Study : Another investigation focused on the compound's inhibitory effects on dioxygenases. The findings revealed that this compound could effectively compete with natural substrates, thereby inhibiting enzyme activity and altering metabolic outcomes.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Anticancer Activity | Anti-inflammatory Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Yes | Yes | Yes |
1-Amino-2-naphthoic acid | Moderate | No | No |
4-Bromo-2-naphthoic acid | Weak | Yes | No |
Applications
The unique properties of this compound make it suitable for various applications:
- Pharmaceutical Development : Due to its anticancer and anti-inflammatory properties, it is being explored as a lead compound for new drug formulations.
- Synthetic Chemistry : It serves as a precursor for synthesizing more complex organic molecules, including dyes and other pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-amino-4-bromonaphthalene, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via bromination of 1-aminonaphthalene under controlled conditions. A reflux method using methanol as a solvent (70–80°C, 6 days under nitrogen) yields 61% product . Purity validation requires GC (≥98%) and nonaqueous titration (≥96%) , supplemented by melting point analysis (100–104°C) . For advanced purity checks, FT-IR (ν(NH) at 3443 cm⁻¹) and NMR (e.g., δ 4.5 ppm for NH in ¹H NMR) are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H and ³¹P NMR : Resolve aromatic protons (δ 8.2–6.7 ppm) and phosphorus environments in derivatives (e.g., δ −18.8 ppm for Ph₂PCH₂{1-N(H)(4-Br)Nap}) .
- FT-IR : Identifies NH stretching vibrations (3443 cm⁻¹) and bromine-related functional groups .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 65.73%, H: 4.56%, N: 3.33%) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Gloves, protective clothing, and eye masks (R36/37/38: irritant to eyes, respiratory system, and skin) .
- Emergency Measures : Use water for eye/skin exposure (P305+P351+P338) and consult medical help if irritation persists (P313) .
- Storage : Keep at 0–6°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in the reactivity of this compound in catalytic vs. explosive applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Models thermodynamic properties (e.g., detonation velocity, pyrolysis pathways) to compare its stability in catalysts vs. cocrystal explosives .
- Contradiction Analysis : While it forms stable chromium catalysts (e.g., Ph₂PCH₂{1-N(H)(4-Br)Nap}) , its nitro derivatives in explosives show sensitivity variations . Computational studies can identify electron-withdrawing effects of bromine that stabilize catalysts but destabilize explosives under specific conditions .
Q. What strategies optimize this compound derivatives for ethylene oligomerization catalysis?
- Methodological Answer :
- Ligand Design : Modify the amino-bromo scaffold to enhance electron donation (e.g., phosphine ligands in chromium catalysts) .
- Kinetic Studies : Monitor reaction rates under varying temperatures and pressures to identify optimal catalytic activity.
- X-ray Crystallography : Resolve ligand-metal coordination geometry to refine steric/electronic effects .
Q. How do researchers address discrepancies in thermal stability data for this compound across studies?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Replicate melting point measurements (102–103°C) under controlled atmospheres to rule out oxidation .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-amino-4-chloronaphthalene) to isolate bromine’s role in thermal degradation .
Q. Data-Driven Research Considerations
Q. What statistical approaches are recommended for analyzing toxicity or environmental impact data?
- Methodological Answer :
- ANOVA/T-tests : Compare LC50/LD50 values across species to assess acute toxicity .
- QSAR Modeling : Predict environmental persistence using bromine’s electronegativity and molecular weight (222.08 g/mol) .
Q. How can researchers design experiments to minimize batch-to-batch variability in synthesis?
- Methodological Answer :
Properties
IUPAC Name |
4-bromonaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUKLAQDPKYBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177524 | |
Record name | 4-Bromo-1-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2298-07-9 | |
Record name | 1-Amino-4-bromonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2298-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-naphthylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-1-naphthylamine | |
Source | DTP/NCI | |
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Record name | 4-Bromo-1-naphthylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16028 | |
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Record name | 4-Bromo-1-naphthylamine | |
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Record name | 4-bromo-1-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.223 | |
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Record name | 4-Bromo-1-naphthylamine | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4K4MVK8XS | |
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Retrosynthesis Analysis
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